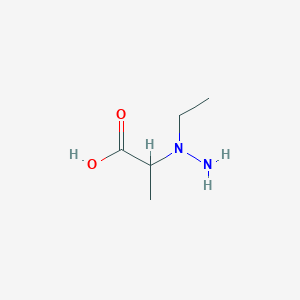![molecular formula C19H20ClN4O2P B13995050 5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenylamino group, a chloro group, and a dimethylphosphine oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.
Introduction of the Dimethylphosphine Oxide Moiety: This step involves the reaction of the intermediate compound with dimethylphosphine oxide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and phenylamino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
(4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways and processes, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-((5-Chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-N-ethylpiperidine-1-carboxamide
- 2-Aminopyrimidine derivatives
- Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines
Uniqueness
What sets (4-((5-Chloro-4-(phenylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)dimethylphosphine oxide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylphosphine oxide moiety, in particular, enhances its potential as a versatile reagent and therapeutic agent .
Propriétés
Formule moléculaire |
C19H20ClN4O2P |
|---|---|
Poids moléculaire |
402.8 g/mol |
Nom IUPAC |
5-chloro-2-N-(4-dimethylphosphoryl-2-methoxyphenyl)-4-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H20ClN4O2P/c1-26-17-11-14(27(2,3)25)9-10-16(17)23-19-21-12-15(20)18(24-19)22-13-7-5-4-6-8-13/h4-12H,1-3H3,(H2,21,22,23,24) |
Clé InChI |
LZAIDNSADNOUIN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)P(=O)(C)C)NC2=NC=C(C(=N2)NC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)

![2-Oxo-4-phenyl-1-oxaspiro[4.5]decane-3-carboxamide](/img/structure/B13994989.png)




![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)

![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)

![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
